パーフルオロブタン

概要

説明

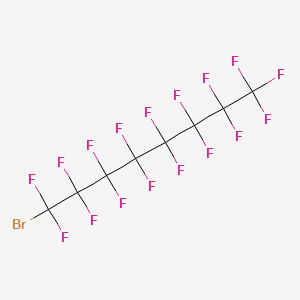

パーフルブロンは、パーフルオロオクチルブロミドとしても知られており、化学式C8BrF17のパーフルオロ化合物です。これは、高い化学的安定性と熱安定性で知られる無色無臭の液体です。 パーフルブロンは、主に磁気共鳴画像法、コンピュータ断層撮影、および超音波検査の造影剤として使用されます 。 1993年に米国食品医薬品局によってこの用途で承認されました .

科学的研究の応用

Perflubron has a wide range of scientific research applications, including:

Chemistry: Used as a solvent and reagent in various chemical reactions due to its inertness and stability.

Biology: Employed in studies involving liquid breathing and oxygen delivery systems.

Medicine: Utilized as a contrast medium for imaging techniques and as an oxygen carrier in blood substitutes.

Industry: Applied in the production of specialized materials and coatings due to its unique chemical properties.

作用機序

パーフルブロンは、主に酸素を運搬および供給する能力によってその効果を発揮します。 乳化されると、パーフルブロンは主要な手術中の血行動態安定性を維持し、手術中のドナー血液の輸血を減らすまたは回避できる可能性があります 。 これにより、患者は、手術中のヘモグロビンレベルが低くても、生理学的に安定し安全になります 。 これには、手術中の酸素供給の安定化と酸化ストレスの軽減など、関与する分子標的と経路が含まれます。

6. 類似の化合物との比較

パーフルブロンは、その特定の化学構造と特性により、パーフルオロカーボンの中でユニークです。類似の化合物には以下が含まれます。

パーフルオロデカリン: 酸素運搬体として、および液体呼吸研究で使用される別のパーフルオロカーボン.

パーフルオロトリブチルアミン: 同様の用途で使用されますが、化学的特性と反応性が異なります.

パーフルオロブチルパーフルオロテトラヒドロフラン: ガスに対する高い溶解性で知られており、薬物送達システムで使用されています.

パーフルブロンのユニークさは、臭素原子とフッ素原子の特定の組み合わせにあり、これにより、医療および産業用途に特に適した独特の化学的および物理的特性が付与されます。

生化学分析

Biochemical Properties

Perflubron plays a crucial role in biochemical reactions, particularly in oxygen transport and delivery. It interacts with various enzymes, proteins, and other biomolecules. For instance, perflubron has been shown to interact with hemoglobin, enhancing its oxygen-carrying capacity. Additionally, perflubron can interact with lipids and proteins in the bloodstream, serving as a sorbent for biologically active compounds . These interactions are primarily non-covalent, relying on the unique chemical structure of perflubron to facilitate binding and transport.

Cellular Effects

Perflubron influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, perflubron can enhance oxygen delivery to hypoxic tissues, thereby influencing cellular respiration and energy production. It also impacts the expression of genes involved in oxidative stress response and inflammation . These effects are crucial for its therapeutic applications, particularly in conditions where oxygen delivery is compromised.

Molecular Mechanism

The molecular mechanism of perflubron involves its ability to dissolve and transport gases like oxygen and carbon dioxide. At the molecular level, perflubron binds to oxygen molecules through van der Waals forces, allowing it to carry and release oxygen efficiently. This binding interaction does not involve enzyme inhibition or activation but rather relies on the physical properties of perflubron . Additionally, perflubron can influence gene expression by modulating the cellular oxygen levels, which in turn affects transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of perflubron change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Perflubron is relatively stable, but over extended periods, it can degrade into smaller perfluorinated compounds . These degradation products can have different biochemical properties and may impact cellular function differently. Long-term studies have shown that perflubron can persist in the bloodstream and tissues, affecting metabolic processes and cellular homeostasis.

Dosage Effects in Animal Models

The effects of perflubron vary with different dosages in animal models. At low doses, perflubron effectively enhances oxygen delivery without causing significant adverse effects. At high doses, it can lead to toxicity and adverse effects such as lipid accumulation and inflammation . Threshold effects have been observed, where the benefits of perflubron plateau at a certain dosage, and any further increase in dosage leads to diminishing returns or negative outcomes.

Metabolic Pathways

Perflubron is involved in several metabolic pathways, primarily related to its role as an oxygen carrier. It interacts with enzymes and cofactors involved in cellular respiration and oxidative phosphorylation . Perflubron can also affect metabolic flux by altering the availability of oxygen, which in turn influences the levels of various metabolites. These interactions are crucial for its therapeutic applications, as they help optimize oxygen delivery and utilization in tissues.

Transport and Distribution

Perflubron is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, perflubron can accumulate in specific compartments, such as lipid droplets and mitochondria, where it exerts its effects on cellular function. Its distribution is influenced by factors such as tissue perfusion and cellular uptake mechanisms.

Subcellular Localization

The subcellular localization of perflubron is critical for its activity and function. It is often found in lipid-rich compartments, such as lipid droplets and cell membranes . This localization is facilitated by targeting signals and post-translational modifications that direct perflubron to specific organelles. In these compartments, perflubron can interact with lipids and proteins, influencing their function and stability. Its presence in mitochondria is particularly important for its role in enhancing cellular respiration and energy production.

準備方法

化学反応の分析

パーフルブロンは、以下を含むさまざまなタイプの化学反応を起こします。

置換反応: 特定の条件下で、パーフルブロン中の臭素原子は他のハロゲンまたは官能基で置換される可能性があります。

酸化還元反応: パーフルブロンは一般的に化学的に不活性ですが、極端な条件下で酸化還元反応を起こす可能性があります。

一般的な試薬と条件: ハロゲン(塩素、フッ素)や強力な酸化剤または還元剤などの試薬は、これらの反応で一般的に使用されます。反応を促進するために、高温高圧の条件がしばしば必要です。

主な生成物: これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、置換反応により、パーフルブロンのさまざまなハロゲン化誘導体が生成されます。

4. 科学研究における用途

パーフルブロンは、以下を含む幅広い科学研究における用途があります。

化学: その不活性と安定性のために、さまざまな化学反応における溶媒と試薬として使用されます。

生物学: 液体呼吸と酸素供給システムに関連する研究で使用されます。

医学: 画像技術の造影剤として、および血液代替物の酸素運搬体として使用されています.

産業: そのユニークな化学特性により、特殊な材料やコーティングの製造に適用されます。

類似化合物との比較

Perflubron is unique among perfluorocarbons due to its specific chemical structure and properties. Similar compounds include:

Perfluorodecalin: Another perfluorocarbon used as an oxygen carrier and in liquid breathing studies.

Perfluorotributylamine: Utilized in similar applications but with different chemical properties and reactivity.

Perfluorobutylperfluorotetrahydrofuran: Known for its high solubility for gases and used in drug delivery systems.

Perflubron’s uniqueness lies in its specific combination of bromine and fluorine atoms, which confer distinct chemical and physical properties, making it particularly suitable for medical and industrial applications.

特性

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8BrF17/c9-7(22,23)5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)8(24,25)26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWWXOGTJWMJHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrC8F17, C8BrF17 | |

| Record name | Octane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046560 | |

| Record name | 1-Bromoheptadecafluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Perflubron emulsion (Oxygent) maintains hemodynamic stability during major surgery, thereby potentially reducing or avoiding intraoperative transfusions of donor blood in major surgery.Perflubron emulsion has ability to enable patients to be physiologically stable and safe at lower intraoperative Hb levels. | |

| Record name | Perflubron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05791 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

423-55-2 | |

| Record name | Perfluorooctyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perflubron [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perflubron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05791 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Bromoheptadecafluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERFLUBRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1D0Q7R4D9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。